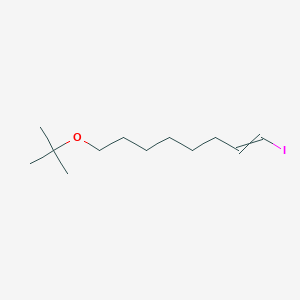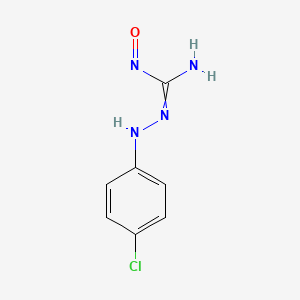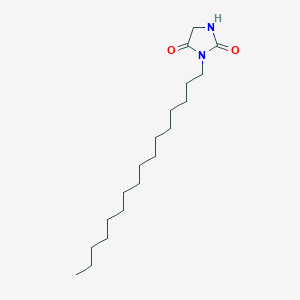
8-tert-Butoxy-1-iodooct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-tert-Butoxy-1-iodooct-1-ene is an organic compound with the molecular formula C12H23IO. It is a derivative of octene, where an iodine atom is attached to the first carbon and a tert-butoxy group is attached to the eighth carbon. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-tert-Butoxy-1-iodooct-1-ene typically involves the iodination of 1-octene followed by the introduction of the tert-butoxy group. One common method involves the reaction of 1-octene with iodine in the presence of a catalyst such as copper(I) iodide and 1,10-phenanthroline. The reaction is carried out in N,N-dimethylformamide (DMF) at room temperature, followed by the addition of tert-butyl alcohol and a base like sodium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and tert-butylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
8-tert-Butoxy-1-iodooct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in the Suzuki-Miyaura coupling reaction.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: The tert-butoxy group can be eliminated to form alkenes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents in the presence of a base.
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted alkenes depending on the nucleophile used.
Oxidation Products: Corresponding alcohols, ketones, or carboxylic acids.
Reduction Products: Alkanes or partially reduced intermediates.
Wissenschaftliche Forschungsanwendungen
8-tert-Butoxy-1-iodooct-1-ene is used in several scientific research applications:
Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-tert-Butoxy-1-iodooct-1-ene in chemical reactions involves the activation of the iodine atom and the tert-butoxy group. In substitution reactions, the iodine atom is typically the leaving group, while the tert-butoxy group can act as a protecting group or participate in elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Iodooct-1-ene: Similar structure but lacks the tert-butoxy group.
8-Bromo-1-octene: Bromine instead of iodine, different reactivity.
8-Chloro-1-octene: Chlorine instead of iodine, different reactivity.
Uniqueness
8-tert-Butoxy-1-iodooct-1-ene is unique due to the presence of both the iodine atom and the tert-butoxy group, which provide distinct reactivity and versatility in chemical synthesis. The tert-butoxy group offers steric hindrance and can act as a protecting group, while the iodine atom is a good leaving group in substitution reactions .
Eigenschaften
CAS-Nummer |
121587-83-5 |
|---|---|
Molekularformel |
C12H23IO |
Molekulargewicht |
310.21 g/mol |
IUPAC-Name |
1-iodo-8-[(2-methylpropan-2-yl)oxy]oct-1-ene |
InChI |
InChI=1S/C12H23IO/c1-12(2,3)14-11-9-7-5-4-6-8-10-13/h8,10H,4-7,9,11H2,1-3H3 |
InChI-Schlüssel |
KXBONFWWYPKGQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCCCCCCC=CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)


![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)
![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)



![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)


![1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14283756.png)

